molecular formula C15H21N3O5 B5438846 2-(3-oxo-2-piperazinyl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(3-oxo-2-piperazinyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B5438846
M. Wt: 323.34 g/mol
InChI Key: MJAXVVAUPCUCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxo-2-piperazinyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-oxo-2-piperazinyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves the inhibition of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and acetylcholinesterase (AChE). The compound has also been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. The compound has been shown to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has also been shown to decrease the levels of malondialdehyde (MDA), a marker of lipid peroxidation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(3-oxo-2-piperazinyl)-N-(3,4,5-trimethoxyphenyl)acetamide is its potential therapeutic applications. The compound has been shown to possess various pharmacological properties that make it a promising candidate for drug development. However, one of the limitations of the compound is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 2-(3-oxo-2-piperazinyl)-N-(3,4,5-trimethoxyphenyl)acetamide. One of the future directions is the development of more efficient methods for the synthesis of the compound. Another future direction is the study of the compound's potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. The compound's potential use as a neuroprotective agent for the treatment of neurodegenerative diseases is also an area of future research. Finally, the development of more water-soluble derivatives of the compound is an area of future research that could improve the compound's pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-(3-oxo-2-piperazinyl)-N-(3,4,5-trimethoxyphenyl)acetamide involves the reaction of 3,4,5-trimethoxyaniline with ethyl 2-bromoacetate in the presence of sodium hydride to obtain ethyl 2-(3,4,5-trimethoxyphenyl)acetate. The obtained compound is then reacted with hydrazine hydrate to obtain 2-(3,4,5-trimethoxyphenyl)hydrazine. Finally, the obtained compound is reacted with acetyl chloride to obtain this compound.

Scientific Research Applications

2-(3-oxo-2-piperazinyl)-N-(3,4,5-trimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to possess antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(3-oxopiperazin-2-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5/c1-21-11-6-9(7-12(22-2)14(11)23-3)18-13(19)8-10-15(20)17-5-4-16-10/h6-7,10,16H,4-5,8H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJAXVVAUPCUCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CC2C(=O)NCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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